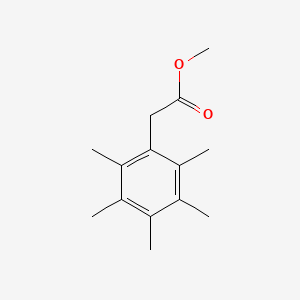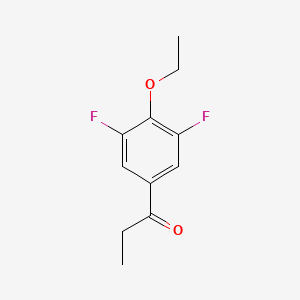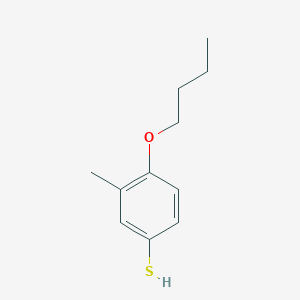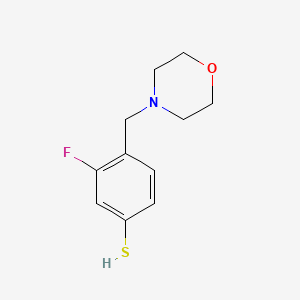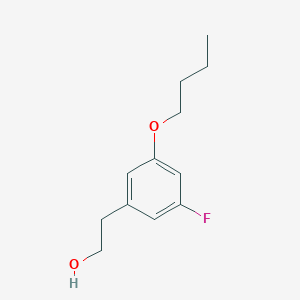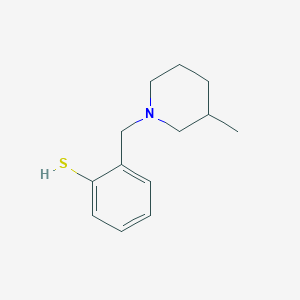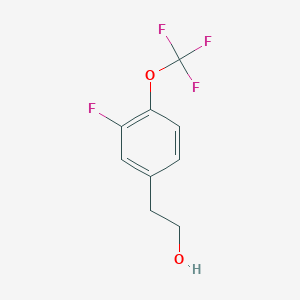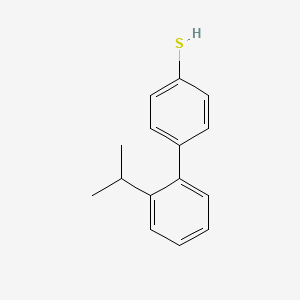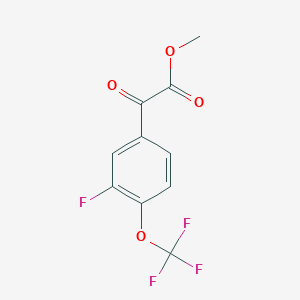
Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate: is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of research and industry. The compound is characterized by its phenyl ring substituted with fluoro and trifluoromethoxy groups, which contribute to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized with the desired substituents, including the fluoro and trifluoromethoxy groups. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the oxo group can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its fluorinated structure may contribute to improved pharmacokinetic properties.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
作用機序
The mechanism of action of Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethoxy groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
(3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid: Similar structure but lacks the methyl ester group.
(3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-propionic acid: Similar structure with a propionic acid group instead of acetic acid.
(3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-butyric acid: Similar structure with a butyric acid group.
Uniqueness
The presence of the methyl ester group in Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate imparts unique properties, such as increased lipophilicity and potential for ester hydrolysis. These characteristics differentiate it from other similar compounds and may influence its reactivity and applications.
特性
IUPAC Name |
methyl 2-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O4/c1-17-9(16)8(15)5-2-3-7(6(11)4-5)18-10(12,13)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPZCCHXNGCZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
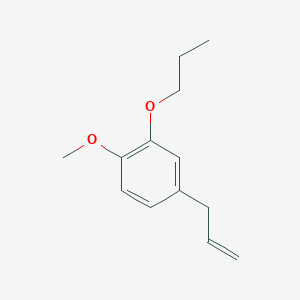
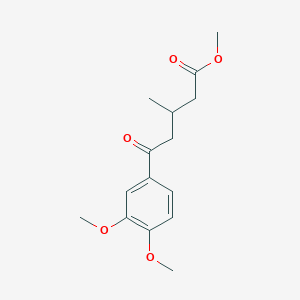

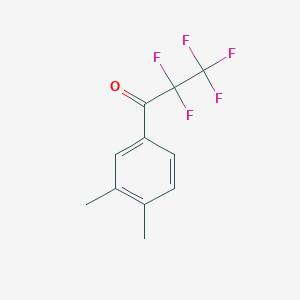
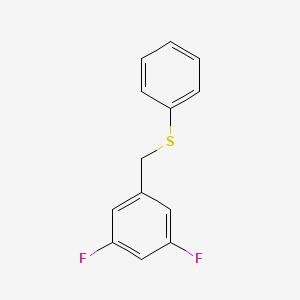
![1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000816.png)
